Pentagestrone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pentagestrone acetate is synthesized through the cyclopentyl enol ether of 17α-hydroxyprogesterone acetate . The synthetic route involves the esterification of 17α-hydroxyprogesterone with acetic anhydride, followed by the formation of the cyclopentyl enol ether . Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Pentagestrone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the ester bond, forming the corresponding alcohol and acid.
Scientific Research Applications
Pentagestrone acetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry.
Biology: It is studied for its effects on reproductive biology and hormone regulation.
Medicine: It has been used to treat habitual abortion and menstrual disorders.
Industry: It is used in the formulation of certain pharmaceutical products.
Mechanism of Action
Pentagestrone acetate exerts its effects by binding to progesterone receptors in the body. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and pregnancy . The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of reproductive functions.
Comparison with Similar Compounds
Pentagestrone acetate is similar to other progestins such as dydrogesterone and quingestrone . it is unique in its specific structure, which includes the cyclopentyl enol ether group. This structural difference gives it distinct pharmacological properties compared to other progestins .
Similar Compounds
- Dydrogesterone
- Quingestrone
- Progesterone 3-acetyl enol ether
Properties
CAS No. |
1178-60-5 |
---|---|
Molecular Formula |
C28H40O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O4/c1-18(29)28(32-19(2)30)16-13-25-23-10-9-20-17-22(31-21-7-5-6-8-21)11-14-26(20,3)24(23)12-15-27(25,28)4/h9,17,21,23-25H,5-8,10-16H2,1-4H3/t23-,24+,25+,26+,27+,28+/m1/s1 |
InChI Key |
NSRLWNNZHGRGJS-JVACCQEYSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.